CYP3A4 Inhibition Profile: A 6.7-Fold Lower Potency Compared to the Tool Inhibitor SR-9186
In human liver microsomes using midazolam as a probe substrate, 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exhibits an IC₅₀ of 3.0 μM for CYP3A4 inhibition [1]. This represents a 6.7-fold lower potency compared to the well-characterized imidazo[4,5-b]pyridine-based CYP3A4 inhibitor SR-9186 (ML368), which demonstrates an IC₅₀ of 0.009–0.011 μM in analogous assays [2][3]. The substantial difference in CYP3A4 inhibition potency is a key differentiating factor between these two compounds.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 μM |
| Comparator Or Baseline | SR-9186 (ML368): IC₅₀ = 0.009–0.011 μM |
| Quantified Difference | ~6.7-fold lower potency for the target compound |
| Conditions | Human liver microsomes, midazolam as substrate, 5 min preincubation |
Why This Matters
This quantitative difference in CYP3A4 inhibition is critical for scientists designing in vitro or in vivo studies, as it informs the risk of drug-drug interactions and influences the selection of appropriate chemical probes for mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50153597 (CHEMBL3775807): Affinity Data for Cytochrome P450 3A4. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153597 View Source
- [2] Netascientific. (2022). Cayman Blu-9931; SR 9186 is an inhibitor of CYP3A4 (IC50 = 0.011 µM). Retrieved from https://www.netascientific.com/cayman-blu-9931-purity-greater-than-or-equal-to-98-size-1-mg/ View Source
- [3] Glpbio. (n.d.). SR 9186 (ML368) is a potent CYP3A4 inhibitor. Retrieved from https://www.glpbio.com/sr-9186.html View Source
